molecular formula C22H27NO4 B2762210 [(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794852-66-6

[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2762210
CAS No.: 1794852-66-6
M. Wt: 369.461
InChI Key: CHGUKBUMHDYDSG-UHFFFAOYSA-N
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Description

[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a chemical compound with diverse applications in scientific research. It is known for its unique properties and high versatility, making it valuable in various fields such as drug development, material synthesis, and biological studies.

Preparation Methods

The synthesis of [(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves a series of organic reactions. The synthetic route often includes the formation of the carbamoyl group and the esterification of the phenylacetate moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is extensively used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate cellular processes and enzyme activities.

    Industry: The compound is utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be compared with other similar compounds, such as:

    [(4-Butylphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    [(4-Butylphenyl)carbamoyl]methyl 2-(4-hydroxyphenyl)acetate: The presence of a hydroxy group can significantly alter the compound’s solubility and interaction with biological targets.

    [(4-Butylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate:

These comparisons highlight the uniqueness of this compound and its specific properties that make it valuable for various research purposes.

Properties

IUPAC Name

[2-(4-butylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-3-5-6-17-7-11-19(12-8-17)23-21(24)16-27-22(25)15-18-9-13-20(14-10-18)26-4-2/h7-14H,3-6,15-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGUKBUMHDYDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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